Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate features a bicyclic spiro system where a single carbon atom connects a five-membered (cyclopentane-like) and a six-membered (cyclohexane-like) ring. The nitrogen atoms are positioned at the 1- and 7-positions of the spiro system, with the carboxylate group attached to the 1-position. The benzyl ester group enhances solubility and stability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ | |
| Molecular Weight | 274.36 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 1-CBZ-1,7-DIAZASPIRO[4.5]DECANE |
The compound’s spirocyclic core is stabilized by the alternating single and double bonds, though the exact bond order depends on resonance stabilization.
Spirocyclic Core Configuration Analysis
The spiro system comprises two fused rings:
- Five-membered ring : Contains one nitrogen atom at position 1 and a cyclopentane-like structure.
- Six-membered ring : Contains the second nitrogen atom at position 7 and a cyclohexane-like framework.
The spiro carbon (shared between both rings) adopts a tetrahedral geometry, creating a three-dimensional structure. This configuration minimizes steric strain, as the larger six-membered ring accommodates substituents more effectively.
Key Features of the Spirocyclic Core :
Stereochemical Considerations in Diazaspiro Systems
The spiro carbon serves as a stereogenic center, enabling axial chirality. The configuration (R or S) depends on the spatial arrangement of substituents:
- Nitrogen Atoms : Positioned in a trans or cis relationship relative to the spiro carbon.
- Benzyl Ester : The bulky benzyl group occupies a specific orientation, influencing steric interactions.
NMR Analysis :
Comparative Analysis of Positional Isomers (1,7 vs 1,9 Diazaspiro Derivatives)
Positional isomers differ in nitrogen placement, altering the spiro system’s geometry and reactivity.
| Property | 1,7-Diazaspiro Derivative | 1,9-Diazaspiro Derivative |
|---|---|---|
| Ring Sizes | 5- and 6-membered (4.5 spiro system) | 5- and 6-membered (alternative numbering) |
| Nitrogen Positions | 1 and 7 | 1 and 9 |
| Reactivity | Higher electron density at N7 | Altered electronic distribution |
Key Differences :
- Strain Distribution : The 1,7 isomer exhibits better orbital alignment due to optimal ring sizes.
- Synthetic Accessibility : The 1,7 configuration is more commonly synthesized via benzylamine reactions with spirocyclic precursors.
Properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCORNWMUPZYZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725591 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-95-7 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate as an intermediate . The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a heterocyclic compound with a spirocyclic structure, consisting of two nitrogen atoms and a carboxylate group. It has potential biological activities, particularly in medicinal chemistry.
Technical Specifications
- Molecular Formula :
- Molecular Weight : 310.14 g/mol
- CAS Number : 1523571-82-5
Scientific Research Applications
This compound hydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of complex organic molecules.
- Biology : It is investigated for its potential as a bioactive compound in various biological assays. It can also be used as a biochemical probe to study enzyme activity and protein interactions.
- Medicine : It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Spirocyclic pyrrolidines have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents for various diseases, including obesity, diabetes, and neurological disorders .
- Industry : It is utilized in the development of new materials and catalysts.
Biological Activities
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to bind effectively to enzymes and receptors, potentially modulating their activity, which can lead to various biological effects:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling Pathways : By binding to specific receptors, it can influence cellular responses.
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate and related compounds:
Key Comparative Analysis
Functional Group Impact
- Benzyl vs. tert-Butyl Esters : The benzyl group in the parent compound enhances aromatic interactions in biological systems, while the tert-butyl variant (CAS 960294-14-8) offers steric bulk and lipophilicity, favoring membrane permeability in drug candidates .
- Carboxylic Acid vs. Ester : The GABA-analogous compounds (16a/b) replace the ester with a carboxylic acid, enabling hydrogen bonding with receptors but reducing solubility unless ionized .
Heteroatom Substitution
- Sulfur vs. Nitrogen : The 7-thia analogue (11m) introduces sulfur, which may alter electronic properties and metabolic stability compared to the parent compound .
Spiro Ring Modifications
- 1,7- vs.
- Oxo Group Introduction : The 2-oxo derivative (CAS 1160246-73-0) introduces a ketone, modifying ring conformation and electronic density .
Biological Activity
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C₁₅H₂₂N₂
- Molecular Weight: 230.35 g/mol
- CAS Number: 1086395-20-1
- Appearance: White to gray solid
- Purity: ≥95.0% .
The spirocyclic framework provides structural rigidity and conformational constraints, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique spirocyclic structure allows for high specificity in binding, potentially modulating the activity of target molecules. The benzyl group can engage in π-π interactions, enhancing the stability of the compound's binding to its targets .
Therapeutic Applications
Research has indicated that compounds with similar structures have potential applications in treating various conditions:
- Neurological Disorders: The compound may serve as a lead in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.
- Metabolic Disorders: Its structural properties suggest potential efficacy in treating obesity and diabetes by targeting metabolic pathways .
Case Studies and Experimental Data
Recent studies have investigated the biological activity of related compounds within the diazaspiro family. Notable findings include:
- Antidiabetic Activity:
- Kinase Inhibition:
- Synthesis and Biological Testing:
Comparative Analysis
Q & A
Q. Advanced
- Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) at the benzyl position improves metabolic stability and CNS penetration .
- Spiro Ring Expansion : Derivatives like 6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide show enhanced solubility via oxetan-3-ylaminoethoxy side chains, critical for oral bioavailability .
- Chiral Centers : (5S,8S)-configured derivatives exhibit higher selectivity for NK1 receptors .
What analytical techniques resolve stereochemical and regiochemical ambiguities?
Q. Basic/Advanced
- Basic : ¹H NMR coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) and DEPT-135 for quaternary carbon identification .
- Advanced : Chiral HPLC (e.g., Lux Cellulose-2 column) separates enantiomers, while X-ray crystallography confirms absolute configuration in rolapitant derivatives .
What mechanistic insights explain the hydroamination reaction’s efficiency?
Advanced
The photoredox catalytic cycle involves single-electron transfer (SET) from TRIP thiol to the enecarbamate, generating a radical cation. Ammonia acts as a nucleophile, attacking the activated enecarbamate to form the spirocyclic product. Catalyst A (Ir-based) facilitates light absorption and electron transfer, achieving >80% yields under mild conditions .
How are discrepancies in spectral data resolved during characterization?
Advanced
Contradictions in NMR shifts (e.g., overlapping methyl signals) are addressed via 2D NMR (HSQC, HMBC) to assign connectivity. HRMS discrepancies (e.g., isotopic patterns) require recalibration using internal standards (e.g., sodium formate) .
What strategies improve the compound’s pharmacokinetic profile?
Q. Advanced
- Prodrug Design : Esterification of carboxylate groups (e.g., tert-butyl esters) enhances membrane permeability .
- Salt Formation : Hydrochloride salts improve crystallinity and solubility (e.g., rolapitant monohydrochloride monohydrate) .
- Metabolic Shielding : Fluorination at aromatic positions reduces CYP450-mediated oxidation .
Can solid-phase synthesis be applied to scale up production?
Advanced
Yes, resin-bound intermediates (e.g., Wang resin with Fmoc-protected amines) enable iterative coupling for spirocycle formation. This method achieves >95% purity in multi-gram scales, as demonstrated for PARP-1 inhibitor intermediates .
How are spirocyclic derivatives utilized in targeted drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
